molecular formula C19H19N3O2S B11018907 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11018907
M. Wt: 353.4 g/mol
InChI Key: HGEBDPMHEVCRAL-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with 4-(propan-2-yl)aniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and isopropyl groups enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-12(2)13-4-8-15(9-5-13)20-19(23)18-17(21-22-25-18)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,23)

InChI Key

HGEBDPMHEVCRAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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